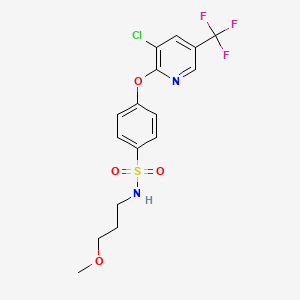

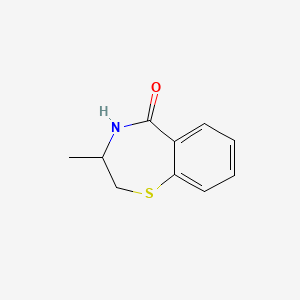

![molecular formula C17H16O4 B2708560 5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole CAS No. 109733-91-7](/img/structure/B2708560.png)

5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Chiral Intermediates

One significant application of related benzodioxole derivatives is in the synthesis of chiral intermediates for potential drug candidates. For instance, derivatives of α-methyl-1,3-benzodioxole have been utilized as chiral building blocks in synthesizing future drug candidates such as (−)-talampanel, highlighting their importance in enantioselective synthesis (S. Easwar & N. Argade, 2003).

Antitumor Activity

1,3-Benzodioxole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines. Some of these derivatives showed promising tumor growth inhibition activity, suggesting their potential in cancer therapy (N. Micale, M. Zappalà, & S. Grasso, 2002).

Antimicrobial and Antifungal Activities

Benzodioxole derivatives have also been investigated for their antimicrobial and antifungal activities. A study synthesized a library of compounds characterized by their antibacterial, antifungal, and antimycobacterial activities, indicating their potential as antimicrobial agents (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).

Inhibitory Activity Studies

Certain methylbenzotriazole derivatives, closely related to the compound , have been studied for their inhibitory activities, such as COX-2 and 5-LOX inhibitors. These studies aim to develop anti-inflammatory agents with better gastric tolerance, indicating the versatility of benzodioxole derivatives in therapeutic applications (G. Reddy & Κ. Rao, 2008).

Cytotoxicity and Anticancer Evaluations

Another application includes the synthesis of stilbene linked 1,2,3-triazoles and their evaluation for cytotoxic activity against human cancer cell lines. These compounds exhibit moderate cytotoxicity, suggesting their potential use in cancer treatment (A. Das et al., 2021).

Propriétés

IUPAC Name |

5-methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10-3-14-16(20-8-18-14)6-12(10)5-13-7-17-15(4-11(13)2)19-9-21-17/h3-4,6-7H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVQLXULBACGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC3=CC4=C(C=C3C)OCO4)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

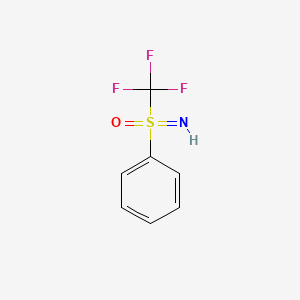

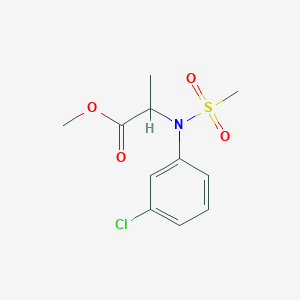

![(R)-1-(3-methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2708483.png)

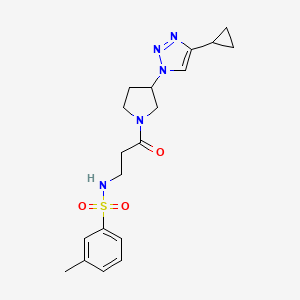

![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)

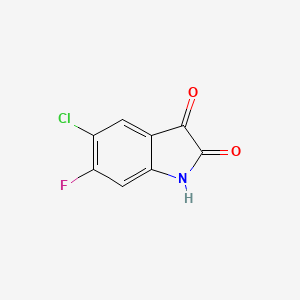

![hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid](/img/structure/B2708493.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)

![1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2708497.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)